4-(Phenylthio)pentan-2-one
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Overview
Description
4-(Phenylthio)pentan-2-one is an organic compound with the molecular formula C11H14OS. It is characterized by the presence of a phenylthio group attached to a pentan-2-one backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenylthio)pentan-2-one typically involves the reaction of a suitable ketone with a phenylthiol derivative. One common method is the Michael addition reaction, where a phenylthiol is added to an α,β-unsaturated ketone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through standard organic synthesis techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4-(Phenylthio)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pentan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Compounds with different substituents replacing the phenylthio group.
Scientific Research Applications
4-(Phenylthio)pentan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(Phenylthio)pentan-2-one depends on its specific application. In chemical reactions, the phenylthio group can act as a nucleophile or electrophile, facilitating various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to potential therapeutic effects .
Comparison with Similar Compounds
4-(Methylthio)pentan-2-one: Similar structure but with a methylthio group instead of a phenylthio group.
4-(Ethylthio)pentan-2-one: Contains an ethylthio group.
4-(Phenylthio)butan-2-one: Shorter carbon chain.
Uniqueness: 4-(Phenylthio)pentan-2-one is unique due to the presence of the phenylthio group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and potential biological activities .
Biological Activity
4-(Phenylthio)pentan-2-one is an organic compound with the molecular formula C11H14OS. Its structure features a phenylthio group attached to a pentan-2-one backbone, making it a compound of interest in various fields, particularly in biological research due to its potential antimicrobial and anticancer properties.
The compound's unique structure contributes to its reactivity and biological activity. Below are key chemical properties:
Property | Value |
---|---|
Molecular Formula | C11H14OS |
Molecular Weight | 194.30 g/mol |
IUPAC Name | 4-phenylsulfanylpentan-2-one |
InChI | InChI=1S/C11H14OS/c1-9(12)8-10(2)13-11-6-4-3-5-7-11/h3-7,10H,8H2,1-2H3 |
Canonical SMILES | CC(CC(=O)C)SC1=CC=CC=C1 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing the compound's effectiveness against several bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results suggest that the compound has potential as a lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies on various cancer cell lines demonstrated that the compound induces apoptosis and inhibits cell proliferation. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis.
A case study involving human breast cancer cells (MCF-7) revealed:
Treatment Concentration (µM) | Cell Viability (%) |
---|---|
0 (Control) | 100 |
10 | 85 |
25 | 60 |
50 | 30 |
The data indicates that higher concentrations of the compound significantly reduce cell viability, suggesting its potential as an anticancer agent.
The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within cells. The phenylthio group can act as a nucleophile or electrophile, facilitating various biochemical transformations. In antimicrobial applications, it may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. In cancer cells, it may modulate apoptotic pathways by influencing the expression of pro-apoptotic and anti-apoptotic proteins.
Properties
Molecular Formula |
C11H14OS |
---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
4-phenylsulfanylpentan-2-one |
InChI |
InChI=1S/C11H14OS/c1-9(12)8-10(2)13-11-6-4-3-5-7-11/h3-7,10H,8H2,1-2H3 |
InChI Key |
XULQFTYHJMHVAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C)SC1=CC=CC=C1 |
Origin of Product |
United States |
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